Benzene, diazido-
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Overview
Description
Benzene, diazido- is an organic compound characterized by the presence of two azido groups attached to a benzene ring This compound is part of the broader class of diazo compounds, which are known for their unique electronic structures and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, diazido- can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by azidation. This process typically requires the use of nitrous acid to convert the amine group into a diazonium salt, which is then treated with sodium azide to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for benzene, diazido- are not extensively documented, the general principles of diazotization and azidation are applicable. Industrial synthesis would likely involve large-scale diazotization reactions followed by careful handling of azides due to their potential explosiveness .
Chemical Reactions Analysis
Types of Reactions: Benzene, diazido- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide is commonly used.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Benzene, diazido- has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing heterocycles.
Materials Science: Employed in the development of photoaffinity probes for studying molecular interactions.
Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the design of bioactive molecules.
Mechanism of Action
The mechanism of action of benzene, diazido- primarily involves the reactivity of its azido groups. These groups can undergo photolysis to generate reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in photoaffinity labeling, where the compound is used to covalently modify target proteins upon exposure to light .
Comparison with Similar Compounds
Diazomethane: Another diazo compound known for its use in organic synthesis.
Ethyl diazoacetate: Used in cyclopropanation reactions.
Diazirines: Compounds with a three-membered ring structure containing two nitrogen atoms.
Uniqueness: Benzene, diazido- is unique due to its dual azido groups, which confer distinct reactivity patterns compared to other diazo compounds. Its ability to form triazoles through cycloaddition reactions and its use in photoaffinity labeling distinguish it from other similar compounds .
Properties
CAS No. |
114465-00-8 |
---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H |
InChI Key |
IKLDJIXGIQCFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=[N-])C(=N[N+]#N)C=C1 |
Origin of Product |
United States |
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